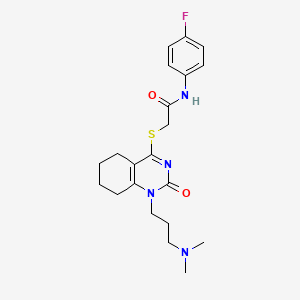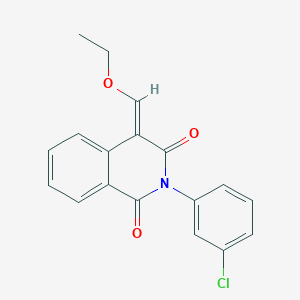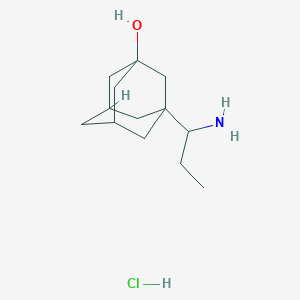![molecular formula C20H18N2O5 B2490385 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034545-74-7](/img/structure/B2490385.png)
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This chemical compound belongs to a class of substances that are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Its structure incorporates elements from benzofuran and oxazolone, which are known to impart various biological activities. Although specific studies on this compound are limited, research on structurally similar compounds provides insight into potential synthesis methods, chemical properties, and applications.
Synthesis Analysis
The synthesis of compounds related to "N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide" often involves multi-step chemical reactions, including the formation of benzofuran and oxazolone rings. For instance, Gabriele et al. (2007) described a general synthesis of 2-benzofuran-2-ylacetamides starting from allyloxyaryl precursors, employing Pd(0) and Pd(II) catalysis in a sequential manner, which could be relevant for synthesizing the core structure of the target compound (Gabriele et al., 2007).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Research has led to the development of novel compounds, including the synthesis and evaluation of benzofuran-acetamide scaffolds as potential anticonvulsant agents. Compounds synthesized showed promising results in preclinical models, indicating their potential in seizure prevention at low doses (Shakya et al., 2016).
- Studies on silylation of N-(2-hydroxyphenyl)acetamide by methyl(organyl)dichlorosilanes have led to the formation of silaheterocyclic benzoxazasiloles and benzodioxazasilepines, expanding our understanding of heterocyclic chemistry and providing insights into new synthetic routes for functional materials (Lazareva et al., 2017).
Anticonvulsant and Neuroprotective Applications
- The design, synthesis, and evaluation of benzofuran-acetamide derivatives highlight their potential as anticonvulsant agents. Specific compounds have demonstrated comparable potency to phenytoin, a standard in epilepsy treatment, offering a promising direction for future therapeutic agents (Shakya et al., 2016).
Allelochemical Transformation Products
- Research into the microbial transformation products of benzoxazolinone and benzoxazinone allelochemicals, which are significant in agricultural crops like wheat, rye, and maize, has identified key transformation products. This knowledge is crucial for exploiting the allelopathic properties of these crops for weed and soil-borne disease suppression (Fomsgaard et al., 2004).
Antimicrobial Activity
- Novel derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized, showing significant anti-inflammatory activity. This underscores the potential for these compounds in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Photoresponsive Molecularly Imprinted Hydrogels
- The development of photoresponsive molecularly imprinted hydrogel materials for the photoregulated release and uptake of pharmaceuticals in aqueous media demonstrates innovative applications in drug delivery systems. These hydrogels are designed to function in biocompatible environments, offering a novel approach to controlled drug release (Gong et al., 2008).
Propriétés
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-20(25,17-10-13-6-2-4-8-15(13)26-17)12-21-18(23)11-22-14-7-3-5-9-16(14)27-19(22)24/h2-10,25H,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXWIOKHMDEMOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CN1C2=CC=CC=C2OC1=O)(C3=CC4=CC=CC=C4O3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide](/img/structure/B2490303.png)

![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2490306.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide](/img/structure/B2490307.png)

![N-(4-fluorophenethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2490313.png)


![4-[1-(3-Ethoxycyclobutyl)triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2490319.png)
![1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2490320.png)
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2490321.png)
![2-hydroxy-8-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2490322.png)
![methyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2490324.png)
